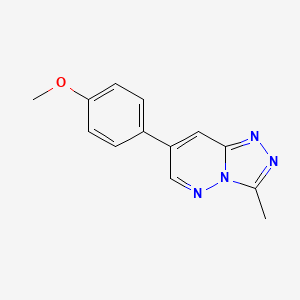
1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrazine hydrate and ferric chloride hexahydrate.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and ferric chloride hexahydrate are commonly used.
Substitution: Nucleophiles such as amines and thiols are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, which exhibit different biological activities .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(4,3-b)thiadiazines: These compounds also exhibit anticancer activities through EGFR and PARP-1 inhibition.
1,2,4-Triazolo(1,5-a)pyridines: Known for their diverse biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 7-(4-methoxyphenyl)-3-methyl- is unique due to its specific structural features and its potent antiproliferative activity against various cancer cell lines. Its ability to inhibit both PARP-1 and EGFR makes it a promising candidate for anticancer therapy .
Properties
CAS No. |
100078-88-4 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H12N4O/c1-9-15-16-13-7-11(8-14-17(9)13)10-3-5-12(18-2)6-4-10/h3-8H,1-2H3 |
InChI Key |
BDZGIIJMZYANKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=CC(=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















